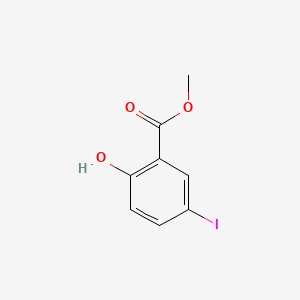

Methyl 5-iodosalicylate

Description

Historical Perspectives and Evolution of Research on Iodinated Salicylates

The history of salicylates dates back to antiquity, with extracts from willow bark being used for their medicinal properties. nih.govnih.gov The modern era of salicylates began in the 19th century with the isolation and synthesis of salicylic (B10762653) acid and its famed derivative, acetylsalicylic acid (aspirin). nih.govwiley-vch.de The introduction of a halogen, specifically iodine, into the salicylate (B1505791) framework represented a significant step in modifying the parent molecule's properties. Early research into iodinated salicylates, dating back to the mid-20th century, explored their metabolic effects. nih.gov These initial studies paved the way for a deeper understanding of how the addition of iodine could influence the biological activity and physicochemical characteristics of salicylates. Over the decades, research has evolved from simple metabolic studies to the sophisticated design of targeted therapeutic agents and functional materials.

Significance of Methyl 5-Iodosalicylate as a Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The presence of the iodine atom is particularly advantageous, as it provides a reactive handle for various carbon-carbon bond-forming reactions. This has been instrumental in the synthesis of a wide range of complex organic molecules.

One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. ugr.esnih.govarabjchem.orgcsic.es In these reactions, the iodine atom is readily displaced and replaced with other organic fragments, allowing for the construction of intricate molecular architectures. For instance, it has been used in Suzuki couplings to create polyhalogenated diflunisal (B1670566) analogs and in Sonogashira couplings to append alkyne functionalities, which are precursors to a variety of other functional groups. nih.govarabjchem.orgcsic.es

Furthermore, the hydroxyl and methyl ester groups can be selectively modified. The hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. pitt.edu This multi-faceted reactivity allows for the systematic and controlled construction of target molecules with desired properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C8H7IO3 | fishersci.comchemsrc.comthermofisher.comthermofisher.com |

| Molecular Weight | 278.04 g/mol | chemsrc.comchemicalbook.com |

| Appearance | White to Almost White Crystal/Powder | fishersci.comtcichemicals.com |

| Melting Point | 73-78 °C | fishersci.comchemsrc.com |

| Boiling Point | 310.0±32.0 °C at 760 mmHg | chemsrc.com |

| Solubility | Soluble in acetone, alcohol, ether, benzene (B151609); Slightly soluble in water. | etsu.edu |

| CAS Number | 4068-75-1 | tcichemicals.comchemsrc.comthermofisher.comchemicalbook.com |

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound is vibrant and expanding, with a focus on its application in medicinal chemistry and materials science.

Medicinal Chemistry: A significant area of investigation involves the use of this compound as a scaffold for the synthesis of novel therapeutic agents. Researchers have synthesized various derivatives with potential biological activities. For example, it has been a starting point for the creation of 1,3,4-oxadiazoline derivatives that have shown promising in vitro cytotoxicity against human cancer cell lines. nih.govbohrium.comresearchgate.net The ability to introduce diverse substituents through the iodo group allows for the fine-tuning of the pharmacological properties of the resulting molecules. Studies have also explored the synthesis of salicylate-based compounds as potential inhibitors of enzymes like glycolate (B3277807) oxidase. ugr.es

Materials Science: In the field of materials science, iodinated salicylates derived from this compound are being explored for the development of new biomaterials. For instance, poly(anhydride-esters) incorporating iodinated salicylates have been synthesized and shown to be radiopaque. nih.govresearchgate.net This property is highly desirable for medical imaging applications, as it would allow for the visualization of implants and drug delivery systems within the body. The incorporation of iodine also influences the thermal properties of these polymers, such as their glass transition temperature. nih.gov

Plant Biology and Agriculture: Interestingly, recent research has also touched upon the role of iodosalicylates in plant biology. Studies have investigated the uptake and metabolism of 5-iodosalicylic acid (the hydrolyzed form of this compound) in plants like lettuce and tomato. researchgate.netnih.govfrontiersin.orgmdpi.comresearchgate.net This research could have implications for agriculture, including the development of new agrochemicals or methods for iodine biofortification of crops. etsu.edu

Table 2: Examples of Compounds Synthesized from this compound

| Precursor | Reaction Type | Product Class | Application/Significance | Reference(s) |

|---|---|---|---|---|

| This compound | Suzuki Coupling | Polyhalogenated Diflunisal Analogs | Potential Therapeutic Agents | csic.es |

| This compound | Sonogashira Coupling | Alkyne-substituted Salicylates | Intermediates for Complex Natural Products | nih.govarabjchem.org |

| This compound | Cyclization Reactions | 1,3,4-Oxadiazoline Derivatives | Potential Anticancer Agents | nih.govresearchgate.net |

| 5-Iodosalicylic acid (from this compound) | Polymerization | Iodinated Poly(anhydride-esters) | Radiopaque Biomaterials | nih.govresearchgate.net |

| This compound | Etherification/Ammonolysis | Piperazine Derivatives | Intermediates for Pharmaceutical Compounds | google.com |

Properties

IUPAC Name |

methyl 2-hydroxy-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSWJTRJHPRZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290099 | |

| Record name | Methyl 5-iodosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4068-75-1 | |

| Record name | Methyl 5-iodosalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-iodosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-iodosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-5-iodo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 5 Iodosalicylate

Regioselective Synthesis Strategies for Methyl 5-Iodosalicylate and its Derivatives

The regioselective synthesis of this compound is crucial for its use as a chemical intermediate. The goal is to introduce an iodine atom specifically at the 5-position of the methyl salicylate (B1505791) ring, avoiding the formation of other isomers. Several synthetic strategies have been developed to achieve this, ranging from direct iodination reactions to more complex palladium-catalyzed cross-coupling reactions. More recently, there has been a growing emphasis on the development of green chemistry approaches to minimize the environmental impact of these syntheses.

Iodination Reactions of Methyl Salicylate (e.g., Reaction with Iodine)

The direct iodination of methyl salicylate is a common method for the synthesis of this compound. This electrophilic aromatic substitution reaction takes advantage of the activating effect of the hydroxyl and methoxycarbonyl groups on the benzene (B151609) ring. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methoxycarbonyl group is a deactivating group and a meta-director. The directing effects of the hydroxyl group are dominant, favoring substitution at the positions ortho and para to it (C3 and C5). Due to steric hindrance from the adjacent methoxycarbonyl group, iodination preferentially occurs at the C5 position.

To facilitate the reaction, an oxidizing agent is typically used in conjunction with a source of iodine, such as molecular iodine (I₂) or an iodide salt (e.g., KI). The oxidizing agent converts the iodide to a more electrophilic iodine species (I⁺), which is necessary for the substitution to occur on the aromatic ring. A variety of oxidizing agents can be employed, and the choice of reagent and reaction conditions can influence the yield and purity of the product.

Table 1: Iodination Reagents and Conditions for Phenolic Compounds

| Iodine Source | Oxidizing Agent | Solvent | Key Features |

|---|---|---|---|

| KI | K₂FeO₄ | Water | Green, non-toxic reagent, mild conditions. tandfonline.com |

| I₂ | HIO₃ | PEG-400 | Eco-friendly, simple procedure, high yields. benthamdirect.com |

| KI | Sodium Percarbonate | Aqueous Acetic Acid | Environmentally friendly, inexpensive oxidant. nih.gov |

| I₂ | (NH₄)₂S₂O₈ | Methanol (B129727)/Water | Efficient for moderately active arenes. |

A general procedure for the iodination of a phenol (B47542), adaptable for methyl salicylate, involves dissolving the substrate in a suitable solvent, followed by the addition of the iodine source and the oxidizing agent. The reaction is typically stirred at room temperature or with gentle heating until completion. The product is then isolated through extraction and purified by recrystallization or chromatography.

Synthesis via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds. libretexts.org While these reactions are more commonly used to couple an aryl halide with an organoboron compound to form a biaryl structure, the principles can be adapted for the synthesis of aryl iodides. nih.gov For the synthesis of this compound, a plausible, though less direct, route would involve the cross-coupling of a suitable precursor, such as methyl 5-bromosalicylate or methyl 5-trifluoromethanesulfonyloxysalicylate, with an iodine-donating reagent.

However, a more practical application of palladium catalysis in the synthesis of this compound starts from 5-iodosalicylic acid. 5-Iodosalicylic acid can be prepared and then esterified to yield the desired product. The synthesis of 5-iodosalicylic acid itself can be achieved through various iodination methods. Once obtained, the esterification can be carried out using methanol in the presence of an acid catalyst, such as sulfuric acid, or by reaction with methanol and trimethyl orthoformate.

The Suzuki-Miyaura coupling reaction typically involves three main steps in its catalytic cycle: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. acs.org This has led to the exploration of alternative reagents and reaction conditions for the iodination of aromatic compounds, including those applicable to the synthesis of this compound.

Key aspects of green chemistry in this context include the use of non-toxic and readily available reagents, the use of environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG), and the development of catalytic methods that reduce waste. rsc.org

Several green iodination methods for phenols have been reported that could be adapted for the synthesis of this compound:

KI/K₂FeO₄ in Water: This system uses potassium iodide as the iodine source and potassium ferrate as a non-toxic oxidizing agent in water, a green solvent. The reactions are typically carried out at low temperatures and give good to excellent yields of the iodinated phenols. tandfonline.comtandfonline.com

I₂/HIO₃ in PEG-400: This method employs molecular iodine and iodic acid in polyethylene glycol (PEG-400), a biodegradable and recyclable solvent. This procedure is simple, and the products are often obtained in high yields and purity. benthamdirect.com

Iodine and a Hypervalent Iodine Reagent: The use of catalytic amounts of iodine with a recyclable hypervalent iodine(V) reagent as the oxidant presents another green alternative. These reactions can often be performed under mild conditions with high efficiency. nih.gov

These green approaches offer significant advantages over traditional methods that may use hazardous solvents and toxic reagents, contributing to a more sustainable chemical industry.

Derivatization Strategies and Functionalization of the this compound Scaffold

The presence of multiple functional groups on the this compound scaffold allows for a wide range of derivatization and functionalization reactions. The ester, hydroxyl, and iodo groups can be selectively targeted to introduce new functionalities and build more complex molecular architectures.

Ester Hydrolysis and Carboxylic Acid Transformations (e.g., to 5-iodosalicylic acid)

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-iodosalicylic acid, under either acidic or basic conditions. Basic hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

Once formed, the carboxylic acid group of 5-iodosalicylic acid can undergo a variety of transformations, providing access to a range of other functional groups. These transformations are standard in organic synthesis and significantly expand the synthetic utility of the this compound scaffold.

Table 2: Transformations of the Carboxylic Acid Group of 5-Iodosalicylic Acid

| Reagent(s) | Product Functional Group |

|---|---|

| SOCl₂ or (COCl)₂ | Acid Chloride |

| R'OH, H⁺ | Ester |

| R'₂NH, coupling agent (e.g., DCC) | Amide |

| 1. SOCl₂, 2. NaN₃, 3. Δ, H₂O | Amine (via Curtius Rearrangement) |

| LiAlH₄ or BH₃·THF | Primary Alcohol |

These transformations allow for the incorporation of the 5-iodosalicyl moiety into larger molecules such as peptides, polymers, and other biologically active compounds.

Alkylation Reactions

The phenolic hydroxyl group of this compound is nucleophilic and can be alkylated to form ethers. A common and effective method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide or other suitable electrophile.

The first step is the formation of the phenoxide ion, which can be achieved using a variety of bases. The choice of base depends on the acidity of the phenol and the reaction conditions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

Once the phenoxide is formed, it is reacted with an alkylating agent. Primary alkyl halides are the best substrates for this Sₙ2 reaction, as secondary and tertiary halides are more prone to elimination side reactions. Other alkylating agents with good leaving groups, such as tosylates and mesylates, can also be used. masterorganicchemistry.com

This O-alkylation provides a straightforward method for introducing a wide variety of alkyl groups onto the this compound scaffold, further diversifying its chemical structure and potential applications.

Formation of Heterocyclic Derivatives (e.g., 1,3,4-oxadiazoline derivatives)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry due to their prevalence in biologically active molecules. This compound is a valuable precursor for the synthesis of 1,3,4-oxadiazoline derivatives. Research has demonstrated the successful synthesis of a series of 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivatives starting from methyl salicylate. libretexts.org The general synthetic pathway involves the conversion of this compound to the corresponding hydrazide, which then undergoes cyclization with various reagents to yield the desired 1,3,4-oxadiazoline ring system.

A representative synthesis of 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivatives has been reported, outlining the preparation of nine new compounds. libretexts.org While the initial starting material is methyl salicylate, the process involves an iodination step to produce this compound as a key intermediate. The subsequent steps to the final oxadiazoline products demonstrate the utility of this iodinated compound in building complex heterocyclic structures. The characterization of these derivatives was thoroughly performed using mass spectrometry, as well as ¹H and ¹³C NMR spectroscopy. libretexts.org

Below is a table summarizing some of the synthesized 1,3,4-oxadiazoline derivatives originating from a 5-iodosalicyl moiety.

Table 1: Examples of 1,3,4-oxadiazoline derivatives synthesized from a 5-iodosalicyl precursor. libretexts.org

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts alkylation)

Intramolecular cyclization reactions are powerful tools for the construction of cyclic molecules, often forming the core structures of natural products and pharmaceuticals. The Friedel-Crafts alkylation, a classic carbon-carbon bond-forming reaction, can be performed intramolecularly to create new rings. youtube.com This reaction typically involves the generation of a carbocationic intermediate from an alkyl halide or alcohol, which then undergoes electrophilic attack on an aromatic ring within the same molecule. youtube.com Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids are commonly used to facilitate the formation of the electrophile. libretexts.org

A notable application of an intramolecular Friedel-Crafts-type reaction involving a derivative of 5-iodosalicylate is found in the asymmetric synthesis of tetracyclic diterpene frameworks. libretexts.org In this synthesis, a 5-iodo-salicylate derivative was utilized as a starting material to construct a complex polycyclic system. The key cyclization step, an intramolecular Friedel-Crafts alkylation, was achieved in the presence of a Lewis acid, BF₃·Et₂O, leading to the formation of a tetracarbocyclic scaffold. libretexts.org This example highlights the strategic importance of the iodosalicylate moiety in providing a handle for further transformations and participating in complex ring-forming cascades.

The general success of intramolecular Friedel-Crafts alkylations is often dependent on the length of the tether connecting the electrophilic center and the aromatic ring, with the formation of five- and six-membered rings being the most common and favored. youtube.com

Reaction Mechanism Elucidation in this compound Chemistry

Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. This section explores the mechanistic aspects of its iodination, catalyst-mediated reactions, and cyclization processes.

Mechanistic Studies of Iodination Pathways

The iodination of methyl salicylate to form this compound is an example of electrophilic aromatic substitution. The mechanism of iodination of the closely related compound, salicylic (B10762653) acid, has been studied and provides insight into the pathway for methyl salicylate. The reaction of salicylic acid with iodine monochloride (ICl) proceeds via an electrophilic aromatic substitution mechanism. nih.gov In this process, the iodine monochloride acts as a source of the electrophilic iodine species, likely I⁺. The aromatic ring of salicylic acid, activated by the hydroxyl group, acts as the nucleophile and attacks the electrophilic iodine. This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. echemi.com The final step involves the loss of a proton from the ring, typically facilitated by a weak base in the reaction medium, to restore the aromaticity of the ring and yield the iodinated product. echemi.com

The key steps in the electrophilic iodination of a salicylate substrate can be summarized as:

Generation of the electrophile: An iodinating agent, such as iodine monochloride, provides the electrophilic iodine species. nih.gov

Nucleophilic attack: The electron-rich aromatic ring of the salicylate attacks the electrophile, forming a sigma complex. echemi.com

Deprotonation: A base removes a proton from the sigma complex, leading to the rearomatization of the ring and formation of the final product. echemi.com

Kinetic studies on the iodination of salicylic acid have shown the reaction to be second order, and the rate is influenced by the reactivity of the electrophile and steric factors. nih.gov

Investigation of Catalyst-Mediated Reactions

Many of the transformations involving this compound are facilitated by catalysts. For instance, the intramolecular Friedel-Crafts alkylation reactions discussed previously are typically catalyzed by Lewis acids. libretexts.org The role of the Lewis acid, such as AlCl₃ or BF₃, is to activate the alkylating agent, making it a more potent electrophile. frontiersin.org The Lewis acid coordinates to a leaving group (e.g., a halogen or hydroxyl group) on the alkyl chain, which facilitates the formation of a carbocation or a highly polarized complex that is susceptible to nucleophilic attack by the aromatic ring. frontiersin.org

The general mechanism for a Lewis acid-catalyzed Friedel-Crafts alkylation involves:

Formation of the electrophile: The Lewis acid interacts with the alkylating agent to generate a carbocation or a carbocation-like species.

Electrophilic aromatic substitution: The aromatic ring attacks the electrophile, leading to the formation of a sigma complex.

Deprotonation and catalyst regeneration: Loss of a proton restores aromaticity, and the catalyst is regenerated.

Furthermore, the iodine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation (for coupling with an organometallic reagent) or migratory insertion (for Heck-type reactions), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Understanding Rearrangement and Cyclization Mechanisms

The mechanisms of intramolecular cyclization reactions, such as the Friedel-Crafts alkylation, are governed by several factors, including the stability of intermediates and the thermodynamics of ring formation. In the context of Friedel-Crafts alkylation, the formation of a carbocation intermediate can sometimes lead to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before the cyclization step occurs. rsc.org However, in many intramolecular cases, especially those leading to the formation of stable five- or six-membered rings, the cyclization proceeds without significant rearrangement. youtube.com

The regioselectivity of the cyclization is also a critical aspect of the mechanism. The electrophilic attack can occur at different positions on the aromatic ring, but it is generally directed by the existing substituents. In the case of this compound derivatives, the hydroxyl and ester groups will influence the position of the intramolecular attack.

Computational studies on related cyclization processes, such as the sterol-like cyclization of terpene cyclases, have provided detailed insights into the energetics and transition states of complex ring-forming reactions. nih.gov These studies often reveal that what might appear to be a stepwise process can, in fact, be a concerted but asynchronous cyclization. nih.gov Similar computational approaches could be applied to further elucidate the intricate details of the cyclization mechanisms involving derivatives of this compound.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 5 Iodosalicylate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data, which is fundamental for the definitive structural elucidation of organic molecules, appears to be unpublished for Methyl 5-iodosalicylate.

Proton (¹H) NMR Spectroscopic Analysis

No specific, experimentally determined ¹H NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and methyl protons of this compound, have been found in the surveyed literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similarly, a published, experimentally verified ¹³C NMR spectrum detailing the chemical shifts of the eight distinct carbon atoms within the this compound structure is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There is no evidence of two-dimensional NMR studies, such as COSY, HMQC, or HMBC, having been performed or published for this compound. These techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule's atomic framework.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint through the characteristic vibrations of chemical bonds. However, specific experimental data for this compound is absent from accessible literature. While data exists for the related compound methyl salicylate (B1505791), applying these findings directly would be scientifically inaccurate.

Fourier Transform Infrared (FTIR) Spectroscopy

A detailed FTIR spectrum with peak assignments for the characteristic vibrational modes of this compound, such as the O-H, C-H, C=O (ester), and C-I bond stretches, has not been located in scientific databases or publications.

Raman Spectroscopy

Likewise, no experimental Raman spectra or associated data for this compound are available. Raman spectroscopy would provide complementary information to FTIR, particularly for the non-polar bonds and the aromatic ring vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₈H₇IO₃), the calculated monoisotopic mass is 277.944 Da. chemspider.comuni.lu Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of the molecular ion is driven by the energetic instability of the ion, leading to the cleavage of specific bonds. chemguide.co.ukwikipedia.org For aromatic esters like this compound, characteristic fragmentation pathways involve the ester group. libretexts.org Key fragmentation processes would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): This involves the cleavage of the O-CH₃ bond, resulting in a stable acylium ion. This would produce a significant fragment peak at m/z 247.

Loss of a methoxycarbonyl radical (•COOCH₃): This fragmentation involves the cleavage of the bond between the aromatic ring and the ester group, leading to a fragment ion at m/z 219.

Loss of methanol (B129727) (CH₃OH): In salicylate derivatives, a rearrangement can occur where the hydrogen from the phenolic hydroxyl group is transferred to the ester group, leading to the elimination of a neutral methanol molecule. docbrown.info This would result in a fragment ion at m/z 246.

Further fragmentation of these primary ions would lead to additional peaks corresponding to the loss of carbon monoxide (CO) or other smaller fragments.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, provide another dimension for structural confirmation, especially in ion mobility-mass spectrometry.

| Adduct Ion | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 278.95128 | 143.7 |

| [M+Na]⁺ | 300.93322 | 145.4 |

| [M-H]⁻ | 276.93672 | 139.7 |

| [M+NH₄]⁺ | 295.97782 | 158.7 |

| [M+K]⁺ | 316.90716 | 149.9 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. mdpi.com

Single-crystal X-ray diffraction (SCXRD) provides the most accurate and detailed structural information for a compound. mdpi.com While a detailed SCXRD study for this compound was not found in the surveyed literature, a complete crystallographic analysis has been performed on its isomer, Methyl 4-iodosalicylate. nih.gov The data from this study offer valuable insight into the likely structural characteristics of iodosalicylate esters.

The study on Methyl 4-iodosalicylate revealed that the compound crystallizes in the monoclinic space group P2₁/n. The analysis confirmed the planar geometry of the benzene (B151609) ring and the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester, a characteristic feature of salicylate structures.

| Parameter | Value for Methyl 4-iodosalicylate nih.gov |

|---|---|

| Chemical formula | C₈H₇IO₃ |

| Formula weight | 278.04 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.3751 (4) |

| b (Å) | 4.5361 (2) |

| c (Å) | 19.2989 (8) |

| β (°) | 96.864 (2) |

| Volume (ų) | 901.52 (7) |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 2.048 |

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample, identify its crystal phase, and assess its purity. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific material and crystal form. While specific, publicly available PXRD patterns for this compound are not prevalent in the literature, the technique would be crucial for quality control in its synthesis, confirming the identity of the bulk material and ensuring the absence of crystalline impurities or different polymorphic forms.

The packing of molecules in the solid state is directed by a network of non-covalent intermolecular interactions. rsc.org In the crystal structure of this compound, several types of interactions are expected to play a crucial role.

Intramolecular Hydrogen Bonding: A strong intramolecular O-H···O hydrogen bond is expected between the phenolic hydroxyl group and the carbonyl oxygen of the ester. This is a defining characteristic of salicylate esters and significantly influences the molecule's conformation.

Halogen Bonding (I···O/I···π): The iodine atom is a key player in directing the supramolecular assembly. As a soft electrophile, the iodine atom can participate in halogen bonding, a highly directional interaction with nucleophiles like oxygen atoms. mdpi.com Short I···O contacts between the iodine of one molecule and an oxygen atom (likely from the carbonyl or hydroxyl group) of an adjacent molecule are highly probable and would form significant synthons that guide the crystal packing. mdpi.com

π-Interactions (C-H···π and I···π): The electron-rich aromatic ring can participate in various π-interactions. C-H···π interactions, where a C-H bond points towards the face of a π-system, are expected. nih.gov Furthermore, the iodine atom can interact with the π-system of an adjacent aromatic ring (I···π interaction), another form of halogen bonding that contributes to the cohesion of the crystal lattice. mdpi.com These varied interactions collectively determine the final three-dimensional architecture of the crystal.

Computational Chemistry and Theoretical Studies on Methyl 5 Iodosalicylate

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.

The electronic structure of Methyl 5-iodosalicylate is dictated by its aromatic ring and three substituents: a hydroxyl group (-OH), a methyl ester group (-COOCH₃), and an iodine atom (-I). The hydroxyl group is an activating, electron-donating group, while the methyl ester and the iodine atom are deactivating, electron-withdrawing groups. These competing effects influence the electron density distribution across the benzene (B151609) ring.

Quantum chemical calculations can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. utexas.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant electron density on the electron-rich aromatic ring and the hydroxyl oxygen. The LUMO is likely to be distributed over the electron-withdrawing methyl ester group and the carbon atoms of the ring. The presence of the iodine atom would further modulate these energy levels compared to methyl salicylate (B1505791). Theoretical studies on salicylic (B10762653) acid have utilized DFT to interpret molecular geometry and vibrational frequencies, providing a basis for similar analyses on its derivatives. science.gov

Table 1: Representative Frontier Orbital Energies for Salicylate Derivatives (Illustrative)

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methyl Salicylate | DFT/B3LYP | -6.5 | -1.5 | 5.0 |

| This compound | DFT/B3LYP | -6.7 | -1.8 | 4.9 |

Note: This table contains illustrative data based on typical computational results for similar aromatic compounds to demonstrate the expected influence of the iodine substituent. Actual values would require specific calculations.

Quantum chemical calculations are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data.

Simulated NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the aromatic protons and carbons would be influenced by the combined electronic effects of the hydroxyl, methyl ester, and iodo substituents. Studies on various salicylic acid derivatives have demonstrated the utility of comparing experimental and computed NMR data to confirm structures. researchgate.net

Simulated IR and Raman Spectra: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. cardiff.ac.uk These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate theoretical IR and Raman spectra. nih.govresearchgate.net For this compound, key predicted vibrational modes would include the O-H stretch of the hydroxyl group (often broadened by intramolecular hydrogen bonding), the C=O stretch of the ester, C-O stretches, aromatic C=C stretches, and the C-I stretch at lower frequencies. brainly.comstudy.com Computational studies on methyl salicylate have successfully assigned experimental IR and Raman bands by comparing them with spectra simulated using Hartree-Fock and DFT methods. researchgate.netresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch | Phenolic -OH | ~3200 (broad) | Strong |

| C-H stretch (methyl) | -CH₃ | ~2955 | Medium |

| C=O stretch (ester) | -COOCH₃ | ~1680 | Very Strong |

| C=C stretch | Aromatic Ring | ~1600, ~1500 | Medium-Strong |

| C-O stretch | Ester & Phenol (B47542) | ~1250 | Strong |

| C-I stretch | Iodo-group | ~500-600 | Medium |

Note: This table is based on typical IR frequencies for the given functional groups and data from computational studies on methyl salicylate. brainly.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes, conformational flexibility, and interactions with the environment, such as solvents.

This compound has several rotatable bonds that define its conformational landscape: the C-O bond of the hydroxyl group, the C-C bond connecting the ester group to the ring, and the C-O bond within the ester group. A key structural feature of salicylates is the strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the ester group. This interaction significantly stabilizes a planar conformation and restricts the rotational freedom of these two groups. rsc.org

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. missouri.edu By simulating the molecule's movement over nanoseconds, researchers can analyze the flexibility of different parts of the molecule and the persistence of the intramolecular hydrogen bond. Computational studies on salicylic acid and related compounds have confirmed that conformers featuring this intramolecular hydrogen bond are significantly lower in energy. researchgate.net

The behavior and properties of a molecule can be significantly influenced by its solvent environment. MD simulations are an excellent tool for studying these interactions at a molecular level. researchgate.net Simulations can be performed using either explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit models, which represent the solvent as a continuous medium. illinois.edu

For this compound, MD simulations could be used to model its solvation in various solvents like water, methanol (B129727), or less polar organic solvents. By analyzing the trajectories, one can determine the structure of the solvation shells around the molecule. For instance, in water, polar groups like the hydroxyl and ester moieties would form hydrogen bonds with surrounding water molecules. The analysis of radial distribution functions from the simulation data would quantify the distances and coordination numbers of solvent molecules around specific atoms of the solute. mdpi.com Such simulations can also reveal how the solvent affects the conformational preferences and the dynamics of the intramolecular hydrogen bond. nih.govbham.ac.uk

Biological and Medicinal Chemistry Applications of Methyl 5 Iodosalicylate and Its Analogues

Applications in Drug Discovery and Development

The utility of Methyl 5-iodosalicylate in the pharmaceutical sciences is primarily centered on its role as a building block for more complex molecules with therapeutic potential. Its structure allows for diverse chemical modifications, enabling the exploration of new chemical spaces in the quest for novel drugs.

The salicylate (B1505791) moiety is a well-established pharmacophore found in numerous therapeutic agents. This compound provides a chemically tractable platform for creating new bioactive compounds. The presence of the iodine atom is particularly significant, as it allows for carbon-carbon bond-forming reactions (such as Suzuki or Sonogashira couplings), which are fundamental in modern synthetic organic chemistry for constructing complex molecular architectures.

For instance, research into potent inhibitors of EGF-dependent protein tyrosine kinase (PTK) activity has involved the synthesis of a series of 5-[(2,5-dihydroxybenzyl)amino]salicylates. nih.gov This work demonstrates how the core salicylate structure can be elaborated upon to produce compounds with significant biological effects, such as the inhibition of EGF-dependent DNA synthesis in ER 22 cells with IC50 values below 1 microM. nih.gov The synthesis of such derivatives showcases the strategic importance of salicylate precursors in generating libraries of compounds for screening and lead identification.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. By systematically modifying a molecule's structure and observing the resulting changes in biological activity, chemists can identify key structural features responsible for its therapeutic effects.

In a series of 5-[(2,5-dihydroxybenzyl)amino]salicylate inhibitors, SAR studies revealed important insights. nih.gov Researchers investigated how altering the length and branching of the ester group on the salicylate ring affected the compound's interaction with its biological target. nih.gov These studies showed that salicylates esterified with long hydrophobic chains acted as noncompetitive inhibitors of ATP, a mode of action distinct from that of the free acid or methyl salicylate. nih.gov This suggests the presence of a hydrophobic pocket in the tyrosine kinase domain that preferentially interacts with aromatic rings, guiding future design of more effective inhibitors. nih.gov

| Compound Modification | Observed Effect on Activity | Inferred Structural Insight |

|---|---|---|

| Esterification with long, hydrophobic chains | Changed mechanism to noncompetitive inhibition of ATP | Interaction with a hydrophobic pocket in the target enzyme |

| Variation in length and ramification of the carboxyl group | Increased inhibitory effect on EGF-induced DNA synthesis | Improved cellular bioavailability |

The sigma-2 (σ2) receptor is a protein of significant interest in oncology and neuroscience, as it is overexpressed in many types of tumors and proliferating cells. nih.govnih.gov This overexpression makes it an attractive target for diagnostic imaging using techniques like Positron Emission Tomography (PET). PET imaging requires radiotracers—biologically active molecules labeled with a positron-emitting isotope.

This compound is an ideal precursor for the synthesis of radioiodinated tracers. The stable iodine atom on the aromatic ring can be chemically substituted with a radioactive isotope of iodine (e.g., ¹²⁴I for PET or ¹²³I for SPECT imaging). This process, known as radioiodination, would yield a radiolabeled version of a σ2 receptor ligand derived from the this compound scaffold. While specific σ2 tracers derived directly from this molecule are not detailed, the principle is well-established in the development of other PET radiotracers. For example, researchers have successfully synthesized ¹¹C-labeled ligands for imaging σ2 receptors in the brain, demonstrating the feasibility and value of this imaging approach. nih.govupenn.edu The development of such tracers is critical for cancer diagnosis and for studying the role of σ2 receptors in various central nervous system disorders. upenn.edu

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. The functional groups on this compound—the phenolic hydroxyl and the methyl ester—are amenable to modifications for prodrug design.

For example, these groups can be masked with "promoieties" that are cleaved by enzymes in the body to release the active molecule. One such strategy involves the use of medoxomil promoieties, which have been successfully used in several FDA-approved drugs to improve bioavailability. researcher.life While not applied directly to this compound in the available literature, this approach illustrates how its structure could be modified to create ester-based prodrugs, potentially enhancing the delivery and efficacy of a derived therapeutic agent.

Antimicrobial and Anticancer Research

Analogues and derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. Salicylates, in general, are known to possess biological activity, and modifications to the core structure can yield compounds with enhanced potency against pathogens and cancer cells. Methyl salicylate itself has shown activity against various bacterial strains. nih.gov

In vitro cytotoxicity testing is a primary method for screening compounds for potential anticancer activity. This involves exposing cancer cell lines to the compound and measuring its ability to inhibit cell growth or kill the cells, typically reported as an IC50 value (the concentration required to inhibit 50% of cell growth).

Numerous studies have synthesized derivatives based on scaffolds related to this compound and evaluated their anticancer effects. For example, a series of novel 3-methylquinoxaline derivatives were synthesized and tested against human breast adenocarcinoma (MCF-7) and liver cancer (HepG2) cell lines. nih.gov One of the most potent compounds, 27a , exhibited strong cytotoxic effects with IC50 values of 7.7 µM and 4.5 µM against MCF-7 and HepG2 cells, respectively. nih.gov Similarly, in a different study, newly synthesized hydroquinone-chalcone-pyrazoline hybrids were evaluated against MCF-7 and colorectal carcinoma (HT-29) cells, demonstrating IC50 values ranging from 28.8 to 124.6 µM. mdpi.com

These findings highlight the potential of using salicylate-like structures as a foundation for developing new anticancer agents. The data from these in vitro tests are crucial for identifying promising candidates for further preclinical development.

| Compound Series | Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 3-Methylquinoxaline Derivatives nih.gov | 27a | MCF-7 | 7.7 |

| HepG2 | 4.5 | ||

| 28 | MCF-7 | 17.2 | |

| HepG2 | 11.7 | ||

| 30f | MCF-7 | 18.1 | |

| HepG2 | 10.7 | ||

| Reference Drug nih.gov | Sorafenib | MCF-7 | 3.51 |

| HepG2 | 2.17 |

Evaluation of Antimicrobial Efficacy (e.g., against MRSA)

Salicylate derivatives and iodine-containing compounds have been a focus of research for developing new antimicrobial agents. While specific studies focusing exclusively on the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) are not extensively detailed in available literature, the activity of its parent scaffold, salicylic (B10762653) acid, and related iodinated compounds provides insight into its potential.

Salicylates have been investigated as a scaffold for novel inhibitors of methionine aminopeptidase (B13392206) (MetAP), an essential enzyme for bacterial growth, indicating their potential as antibacterial agents. nih.gov Furthermore, various derivatives of salicylic acid have been synthesized and shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting enzymes crucial for bacterial survival, such as Tyrosyl-tRNA synthetase. nih.gov

Iodine itself is a well-known broad-spectrum biocide. rsc.org Research into iodinated compounds, such as iodinated phenyl benzamides, has been conducted to evaluate their antimicrobial properties. buet.ac.bd The strategy of incorporating iodine into a salicylate structure is based on the principle of combining the antimicrobial potential of both moieties. While comprehensive data on this compound is limited, the general findings on related structures suggest potential for antimicrobial action.

| Compound Class | Target Organism | Observed Activity / Target | Reference |

|---|---|---|---|

| Salicylate-based Metronidazole derivative (5r) | S. aureus ATCC 6538 | MIC: 0.39 µg/mL | nih.gov |

| Salicylate-based Metronidazole derivative (5r) | B. subtilis ATCC 6633 | MIC: 0.39 µg/mL | nih.gov |

| Salicylate-based MetAP Inhibitors | E. coli | Demonstrated antibacterial activity | nih.gov |

| Acetone extract of C. odontophyllum | MRSA Mu50 | Bacteriostatic/Bactericidal Effect | phytopharmajournal.com |

Plant Physiology and Agricultural Applications

Organic iodine compounds, including iodosalicylates, play a significant role in plant physiology, particularly in iodine metabolism and potentially in defense signaling. Research has demonstrated that plants can absorb and metabolize these compounds, influencing key biological pathways. frontiersin.orgnih.gov

Role in Iodine Metabolism in Plants (e.g., iodosalicylates, iodobenzoates, T3 synthesis)

Plants are capable of absorbing iodine not only in its inorganic forms but also as organic molecules like iodosalicylates and iodobenzoates. nih.govnih.gov Studies on lettuce (Lactuca sativa) have shown that the uptake and translocation efficiency of 5-iodosalicylic acid (5-ISA) is greater than that of inorganic potassium iodate (B108269) (KIO₃). frontiersin.orgnih.gov

Once absorbed, iodosalicylates participate in the natural synthesis of other organic iodine metabolites. frontiersin.orgresearchgate.net Significantly, research has revealed that both endogenous and exogenously supplied iodosalicylates, such as 5-ISA and 3,5-diiodosalicylic acid, are involved in the synthesis of plant-derived thyroid hormone analogs (PDTHA), including triiodothyronine (T3). frontiersin.orgnih.govresearchgate.net This synthesis has been observed to occur in the roots of plants, with subsequent transport of the synthesized compounds to the leaves. frontiersin.orgnih.gov

Impact on Plant-Derived Thyroid Hormone Analogs (PDTHA)

The discovery of iodosalicylates' involvement in the biosynthesis of PDTHA is a critical finding in plant endocrinology. researchgate.net Research has confirmed that 5-iodosalicylic acid (5-ISA) and 3,5-diiodosalicylic acid are naturally synthesized in plants and participate in the production of T3 and thyroxine (T4) in roots. frontiersin.orgnih.gov The application of these iodosalicylates to plants can, therefore, influence the levels of these hormone analogs. frontiersin.orgresearchgate.net While the full physiological role of PDTHA in plants is still being elucidated, their presence and synthesis, linked to iodosalicylate metabolism, suggest functions beyond simple iodine accumulation. nih.gov

| Parameter | Observed Effect | Plant Model | Reference |

|---|---|---|---|

| Iodine Uptake Efficiency | Uptake from 5-iodosalicylic acid is more effective than from inorganic KIO₃. | Lettuce | frontiersin.orgnih.gov |

| PDTHA Synthesis | Endogenous and exogenous iodosalicylates participate in the synthesis of T3 and T4 in roots. | Lettuce | frontiersin.orgnih.govresearchgate.net |

| Antioxidant System | Application of 5-iodosalicylic acid can increase ascorbate (B8700270) peroxidase (APX) activity at certain concentrations. | Tomato | researchgate.net |

| Defense Gene Regulation | Iodine application can modulate the expression of genes involved in plant defense responses. | Arabidopsis thaliana | nih.gov |

Influence on Plant Resistance Induction and Agrochemical Development

The salicylic acid component of this compound is a well-established signaling molecule in plant defense, particularly in systemic acquired resistance (SAR), a form of long-lasting, broad-spectrum immunity. nih.gov Its methylated form, methyl salicylate, can act as a critical mobile signal in the induction of SAR. nih.gov

While direct studies on this compound's role in plant resistance are emerging, the known functions of its constituent parts are highly suggestive. Iodine itself has been shown to be involved in plant defense, with studies in Arabidopsis demonstrating that it can modulate the expression of genes involved in defense responses and protect against stress. nih.gov The application of iodine has also been linked to increased activity of antioxidant enzymes, which play a crucial role in plant defense mechanisms. researchgate.net

The dual nature of this compound, combining the signaling properties of salicylic acid with the defense-modulating effects of iodine, presents a compelling case for its potential in the development of novel agrochemicals. Such compounds could potentially act as plant resistance inducers, enhancing crop protection against a range of pathogens and environmental stresses. echemi.com

Analytical Methodologies for Methyl 5 Iodosalicylate Quantification and Analysis

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of Methyl 5-iodosalicylate. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as principal methods in its analytical assessment.

High-Performance Liquid Chromatography (HPLC) is a sophisticated analytical technique widely used for the separation, identification, and quantification of components in a mixture. While HPLC is frequently employed for the analysis of various salicylic (B10762653) acid derivatives, specific, validated methods for the quantitative analysis of this compound are not extensively detailed in publicly available literature. sci-hub.senih.gov The compound is often used as a starting material in multi-step syntheses, and while HPLC methods are described for analyzing the purity of the final synthesized products, the specific parameters for the analysis of the this compound intermediate are typically not provided. sci-hub.senih.gov

Gas Chromatography (GC) is the most frequently cited analytical technique for the purity assessment of commercially available this compound. tcichemicals.comlabscoop.comtcichemicals.comtcichemicals.com Chemical suppliers commonly list GC as the method used to certify the assay of the compound, often stating purities of greater than 98.0% or 99.0%. tcichemicals.comtcichemicals.com

A specific GC method has been described for monitoring the progress of a chemical reaction involving this compound. google.com The parameters for this analysis are detailed below.

| Parameter | Condition |

|---|---|

| Instrument | Hitachi, Ltd. GC390 |

| Column | Neutrabond Capillary Column (60 m x 0.25 mm ID, 1.5 μm df) |

| Column Temperature | Initial: 50°C (hold for 10 min), Ramp: 20°C/min to 300°C |

| Inlet Temperature | 200°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Carrier Gas | Nitrogen (N₂) |

Method Validation Parameters for this compound Analysis

Method validation is essential to verify that an analytical procedure is suitable for its intended use. For this compound, this involves demonstrating that the chosen chromatographic technique can reliably quantify the compound. While the principles of validation are universal, specific performance data for this compound are not widely published.

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the analytical response versus the analyte concentration, and its linearity is typically evaluated by the correlation coefficient (R²).

For the analysis of this compound, establishing linearity would involve preparing a series of standard solutions of known concentrations and analyzing them with the chosen chromatographic method. However, specific data from such linearity studies, including concentration ranges and correlation coefficients for this compound, are not available in the reviewed scientific literature.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (repeatability) refers to the precision obtained under the same operating conditions over a short interval of time.

Inter-day precision (intermediate precision) expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

While these parameters are fundamental to method validation, published studies providing specific accuracy (e.g., % recovery) and precision (e.g., % RSD) data for the quantification of this compound could not be identified.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, this might include varying the mobile phase composition, pH, or flow rate. For a GC method, it could involve changes in the temperature ramp or gas flow rate.

Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The analysis should produce a response (e.g., a chromatographic peak) that is free from interference from other substances at the analyte's retention time.

Specific experimental data from robustness and selectivity studies for the analysis of this compound are not detailed in the available literature.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, specific validated analytical methods detailing its LOD and LOQ are not extensively documented in publicly available scientific literature. However, the analytical methodologies used for salicylic acid and its other derivatives can provide a strong indication of the detection and quantitation limits that can be expected for this compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of salicylic acid and its related compounds. These methods offer high sensitivity and selectivity, which are essential for determining trace amounts of these compounds.

Expected Performance of Analytical Methods

Based on published research for structurally similar compounds, it is possible to project the likely LOD and LOQ values for this compound. For instance, a study on the quantification of salicylic acid and its derivatives in plant extracts using a reversed-phase liquid chromatography-electrospray ionization mass spectrometry (RPLC-ESI-MS) system reported an LOD of 0.74 ng/ml and an LOQ of 2.45 ng/ml for salicylic acid. researchgate.net Another HPLC-based method for the determination of salicylic acid in plasma achieved a detection limit of less than 5 µmol/L. oup.com

For acetylsalicylic acid, a closely related compound, a reversed-phase liquid chromatography method was developed with a detection limit of 0.23 µg/mL and a quantification limit of 0.69 µg/mL for its impurity, salicylic acid. scielo.br Furthermore, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of salicylic acid in animal feed reported an LOD of 0.02 mg/kg and an LOQ of 0.05 mg/kg. nih.gov

These findings suggest that analytical methods for this compound, particularly when using mass spectrometry detectors, can be expected to achieve low ng/mL or µg/mL detection and quantitation limits. The presence of the iodine atom in this compound may also allow for detection by other sensitive techniques such as inductively coupled plasma mass spectrometry (ICP-MS) if elemental iodine is of interest. nih.gov

Data on Related Compounds

The following table summarizes the LOD and LOQ values obtained for salicylic acid and its derivatives from various studies, which can serve as a reference for estimating the potential analytical sensitivity for this compound.

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Salicylic Acid | RPLC-ESI-MS | Plant Extract | 0.74 ng/mL | 2.45 ng/mL |

| Salicylic Acid | HPLC-UV | Plasma | < 5 µmol/L | Not Reported |

| Salicylic Acid (impurity) | HPLC-UV | Tablets | 0.23 µg/mL | 0.69 µg/mL |

| Salicylic Acid | LC-MS/MS | Animal Feed | 0.02 mg/kg | 0.05 mg/kg |

| 3,4-Dihydroxybenzoic acid | RPLC-ESI-MS | Plant Extract | 1.39 ng/mL | 4.62 ng/mL |

| Gallic acid | RPLC-ESI-MS | Plant Extract | 3.00 ng/mL | 10.00 ng/mL |

| Gallic acid methyl ester | RPLC-ESI-MS | Plant Extract | 0.37 ng/mL | 1.23 ng/mL |

Supramolecular Chemistry Involving Methyl 5 Iodosalicylate

Host-Guest Chemistry and Molecular Recognition

The ability of molecules to recognize and bind to one another is a cornerstone of supramolecular chemistry. Methyl 5-iodosalicylate, and its parent compound 5-iodosalicylic acid, have demonstrated notable capabilities in molecular recognition, primarily through the formation of halogen bonds. The iodine atom in the 5-position of the salicylic (B10762653) acid backbone possesses an electropositive region, known as a σ-hole, which can interact favorably with electron-rich atoms, such as oxygen and nitrogen, in a highly directional manner.

A significant example of this molecular recognition is seen in the interaction of iodinated salicylic acid derivatives with the protein transthyretin (TTR). TTR is a homotetrameric protein found in plasma, and its dissociation and misfolding are associated with amyloid diseases. The central channel of TTR contains halogen binding pockets, which can accommodate the iodine substituents of molecules like thyroxine. Studies have shown that both 5-iodosalicylic acid and 3,5-diiodosalicylic acid exhibit higher binding affinities for TTR compared to salicylic acid itself. nih.gov This enhanced binding is attributed to the favorable interactions between the iodine atoms of the salicylates and the protein's binding pockets, which helps to stabilize the TTR tetramer and inhibit the formation of amyloid fibrils. nih.gov The crystal structure of the TTR-3,5-diiodosalicylic acid complex has provided clear evidence for these specific halogen bonding interactions. nih.gov While this research focuses on the parent acid, the principles of halogen bond-driven molecular recognition are directly applicable to its methyl ester derivative, this compound.

Furthermore, the broader family of salicylic acid derivatives has been explored in the context of host-guest chemistry. For instance, sulfur- and sulfinyl-bridged bis-salicylic acids have been synthesized to create open-chain host molecules. These hosts can form pseudo-cyclic structures in the solid state through the association of two molecules, creating a recognition space for guest molecules like chloroform (B151607) and 1,1,2,2-tetrachloroethane. researchgate.net This demonstrates the versatility of the salicylic acid scaffold in creating tailored host-guest systems.

Self-Assembly Processes and Ordered Structures

The directional nature of halogen bonds makes this compound an excellent candidate for crystal engineering and the predictable self-assembly of ordered supramolecular structures. Halogen bonds, in conjunction with other non-covalent interactions like hydrogen bonds and π–π stacking, can direct the arrangement of molecules in the solid state, leading to the formation of co-crystals with specific architectures.

The principles of halogen bond-driven self-assembly are well-established. The strength and directionality of these interactions make them reliable synthons in supramolecular synthesis. nih.gov In the case of this compound, the iodine atom can act as a halogen bond donor, interacting with halogen bond acceptors on neighboring molecules, such as the carbonyl oxygen of the ester group or the hydroxyl group. This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

While the specific crystal structure of this compound is not extensively detailed in the available literature, studies on analogous halogenated compounds provide insight into its likely self-assembly behavior. For example, the analysis of the crystal structures of 5-halogeno-1H-isatin-3-oximes reveals a competition and interplay between hydrogen and halogen bonds in directing the self-organization of the molecules. mdpi.com Similarly, the crystal structure of a brominated methyl benzoate (B1203000) derivative showcases the role of π–π stacking interactions in concert with other intermolecular forces in the molecular packing. nih.gov It is highly probable that this compound would exhibit similar behavior, with the iodine atom playing a crucial role in the formation of robust, ordered supramolecular assemblies. The interplay between the halogen bond, the intramolecular hydrogen bond between the hydroxyl and carbonyl groups characteristic of salicylates, and other potential intermolecular interactions would dictate the final crystal packing.

Applications in Material Science and Smart Materials Design

The predictable self-assembly and molecular recognition capabilities of this compound and related compounds open up possibilities for their use in the design of functional materials, including "smart" or stimuli-responsive materials. These are materials that can change their properties in response to external stimuli such as light, temperature, pH, or the presence of a specific chemical.

The incorporation of salicylic acid derivatives into polymer backbones is a promising avenue for creating new functional materials. For example, degradable polymers and nanoparticles have been developed from salicylic acid, offering potential applications in targeted drug delivery. nih.gov The ability to create stimuli-responsive materials from polymers is a rapidly growing field, with applications in tissue engineering and drug delivery. nih.gov These materials can be designed to release a therapeutic agent in response to specific physiological cues, such as a change in pH or redox state. nih.gov

While direct applications of this compound in smart materials are still emerging, the foundational principles are in place. The halogen bonding capabilities of the iodo-substituent could be harnessed to create materials with tunable properties. For instance, the strength of the halogen bond can be influenced by the surrounding environment, potentially leading to materials that assemble or disassemble in response to a stimulus. Furthermore, the inherent bioactivity of salicylic acid derivatives suggests that materials incorporating this compound could have applications in the biomedical field. The development of resin-based materials containing functional fillers is one area where such compounds could be explored. researchgate.net

The synthesis of this compound is readily achievable from its parent compound, 5-iodosalicylic acid, through esterification with methanol (B129727). This accessibility, combined with its versatile supramolecular properties, positions this compound as a valuable component for the future development of advanced functional materials.

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Methyl 5-iodosalicylate Research

The application of AI and ML to this compound research is a promising strategy to unlock its full therapeutic and materialistic potential. The synergy between computational power and chemical intuition will undoubtedly lead to the discovery of innovative molecules with enhanced functionalities.

Table 1: Potential AI and Machine Learning Applications in this compound Research

| Research Area | AI/ML Application | Potential Outcome |

|---|---|---|

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) modeling | Prediction of biological activity of new derivatives. |

| Generative Adversarial Networks (GANs) for de novo design | Creation of novel molecular structures with optimized properties. | |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction | Early identification of compounds with favorable pharmacokinetic profiles. | |

| Synthesis Planning | Retrosynthetic analysis algorithms | Optimization of synthetic routes for novel derivatives. |

| Reaction condition prediction | Increased yield and purity of synthesized compounds. |

| Material Science | Prediction of polymer properties | Design of new materials with tailored characteristics. |

Advanced Material Science Applications of this compound Derivatives

The presence of an iodine atom in the this compound structure imparts unique properties that are highly valuable in material science. Specifically, the high atomic number of iodine makes its derivatives radiopaque, meaning they are visible in X-ray imaging. wikipedia.orgradiopaedia.org This characteristic is the foundation for developing advanced biomaterials with built-in imaging capabilities.

One of the most promising applications is in the creation of biodegradable and radiopaque polymers. Research has demonstrated that poly(anhydride-esters) based on iodinated versions of salicylic (B10762653) acid are highly X-ray opaque. acs.orgnih.gov These polymers can be synthesized to have tunable mechanical properties and degradation rates. acs.org this compound can serve as a key monomer in the synthesis of such polymers.

These radiopaque biomaterials have significant potential for use in medical devices. For instance, a stent coated with or made from a this compound-based polymer would be visible under fluoroscopy, allowing for precise placement and monitoring after implantation. As the polymer biodegrades, it could also release salicylic acid, which has anti-inflammatory properties, potentially reducing local inflammation and improving patient outcomes. nih.gov

Furthermore, the development of salicylate-based polymers that can be formulated into microparticles for therapeutic applications is an active area of research. nih.gov Incorporating this compound into these systems could add a diagnostic imaging component to a therapeutic delivery vehicle.

Table 2: Potential Advanced Material Science Applications of this compound Derivatives

| Application Area | Rationale for Use | Potential Advantage |

|---|---|---|

| Radiopaque Medical Devices | Iodine provides X-ray visibility. acs.orgnih.gov | Enhanced visualization of devices like stents and catheters during and after implantation. |

| Biodegradable Polymers | Salicylate-based polymers can be designed to be biodegradable. nih.gov | Gradual and safe absorption by the body, eliminating the need for device removal. |

| Drug-Eluting Coatings | The polymer can act as a carrier for therapeutic agents. | Localized drug delivery to the implantation site, improving efficacy and reducing systemic side effects. |

| Anti-inflammatory Materials | Salicylic acid has known anti-inflammatory properties. sci-hub.senih.gov | Reduction of inflammation at the material-tissue interface. |

Translational Research from Bench to Clinical Applications

The journey of a chemical compound from a laboratory curiosity to a clinical reality is a long and complex process known as translational research. For derivatives of this compound, this pathway is rich with possibilities, spanning diagnostics, therapeutics, and combination products.

A primary area for translational research is the development of novel iodinated contrast agents for medical imaging. radiopaedia.orgrxlist.com Current contrast media are effective but can have side effects. wikipedia.org The salicylate (B1505791) backbone of this compound offers a biocompatible scaffold that could be modified to create safer and more effective contrast agents. Research into the synthesis of various radioiodinated compounds for diagnostic and therapeutic applications is ongoing and provides a roadmap for developing this compound-based agents. nih.gov

In the therapeutic realm, the anti-inflammatory and potential antimicrobial properties of salicylates can be harnessed. sci-hub.seresearchgate.net Derivatives of this compound could be developed as targeted anti-inflammatory drugs. The iodine atom could also be leveraged for theranostic applications, where a single compound serves as both a therapeutic agent and a diagnostic imaging tool. For example, a radioiodinated derivative could be used for both SPECT imaging and targeted radiotherapy. nih.gov